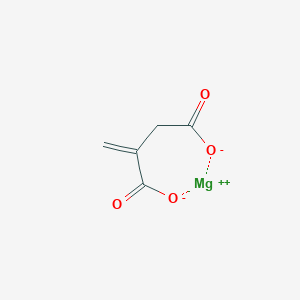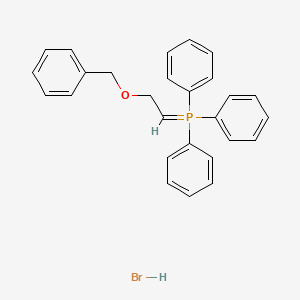
Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide is a complex organophosphorus compound with the molecular formula C27H25OP. This compound is known for its unique structure, which includes a triphenylphosphine moiety and a phenylmethoxyethylidene group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 2-phenylmethoxyethylidene bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenylmethoxyethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Applications De Recherche Scientifique
Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the synthesis of various organic compounds and materials
Mécanisme D'action
The mechanism of action of Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The phenylmethoxyethylidene group may also interact with biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler analog without the phenylmethoxyethylidene group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Phenylmethoxyethylidene derivatives: Compounds with similar functional groups but different core structures .
Uniqueness
Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide is unique due to its combination of a triphenylphosphine moiety and a phenylmethoxyethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C27H26BrOP |
|---|---|
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
triphenyl(2-phenylmethoxyethylidene)-λ5-phosphane;hydrobromide |
InChI |
InChI=1S/C27H25OP.BrH/c1-5-13-24(14-6-1)23-28-21-22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20,22H,21,23H2;1H |
Clé InChI |
NAMUOWMWJHHISS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)


![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)

![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)

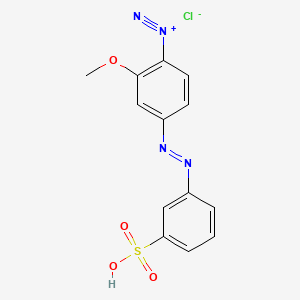
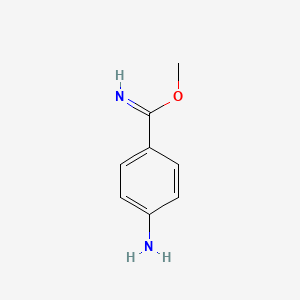
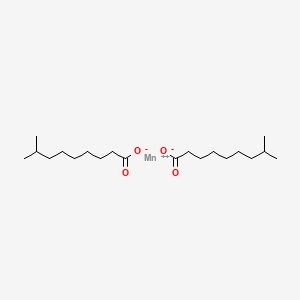


![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
